4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid
Overview
Description
4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid is a chemical compound with the CAS Number: 2096338-72-4. It has a linear formula of C10H9BCl2F2O2 . The compound has a molecular weight of 280.89 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BCl2F2O2/c12-10(13)8(5-9(10,14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8,16-17H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is stored at refrigerated temperatures .Scientific Research Applications
Catalysis and Organic Synthesis
Phenylboronic acids, including structures similar to 4-(2,2-Dichloro-3,3-difluorocyclobutyl)phenylboronic acid, are known for their role in catalysis and organic synthesis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been effective in catalyzing dehydrative amidation between carboxylic acids and amines, indicating a potential for similar compounds in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Pharmaceutical and Chemical Engineering
Phenylboronic acids and derivatives are significant in pharmaceutical and chemical engineering. They form reversible complexes with various compounds like saccharides, glycolipids, and nucleotides. This makes them useful in applications like self-regulated insulin delivery and sensor systems (Chu Liang-yin, 2006).
Supramolecular Chemistry
In supramolecular chemistry, phenylboronic acids contribute to the formation of complex structures. For example, supramolecular assemblies involving phenylboronic acids have been reported, where hydrogen bonds play a crucial role (Pedireddi & Seethalekshmi, 2004).
Analytical Chemistry
In analytical chemistry, phenylboronic acids are used for derivatization, enhancing the analysis of various compounds. For instance, they are utilized in gas chromatography for the determination of specific compounds (Kirsch & Stan, 1994).
Biomolecular Studies
Phenylboronic acids have shown utility in biomolecular studies. For example, they've been used in the optical modulation of molecules and in studying interactions with biological components like saccharides (Mu et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
[4-(2,2-dichloro-3,3-difluorocyclobutyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BCl2F2O2/c12-10(13)8(5-9(10,14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8,16-17H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPQUVGSCMNRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC(C2(Cl)Cl)(F)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BCl2F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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